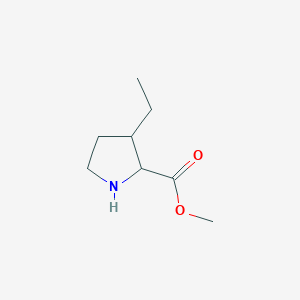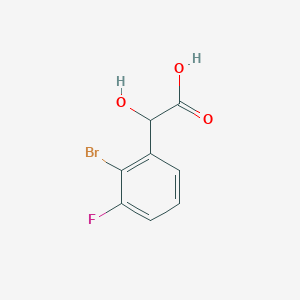
2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-fluoromandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both bromine and fluorine atoms attached to the benzene ring, along with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3-fluoromandelic acid typically involves several steps, starting from readily available precursors. One common method involves the bromination and fluorination of mandelic acid derivatives. The process can be summarized as follows:
Bromination: Mandelic acid is first brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid. This step introduces the bromine atom into the aromatic ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to introduce the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-fluoromandelic acid may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of safer and more environmentally friendly reagents is often prioritized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-Bromo-3-fluoromandelic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
科学研究应用
2-Bromo-3-fluoromandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-3-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-Bromo-3-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
2-Bromo-3-fluoromandelic acid is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
1214391-36-2 |
|---|---|
分子式 |
C8H6BrFO3 |
分子量 |
249.03 g/mol |
IUPAC 名称 |
2-(2-bromo-3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7,11H,(H,12,13) |
InChI 键 |
WELYXWJDFDYZHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)Br)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
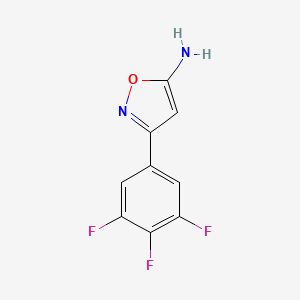
![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
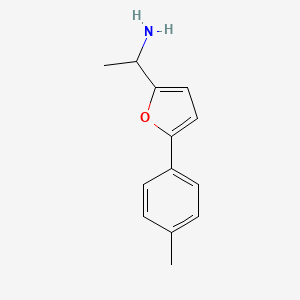
![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)

![Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)
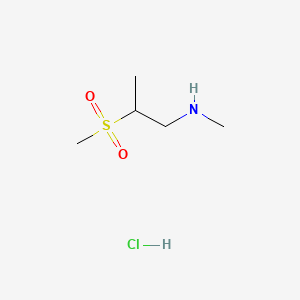
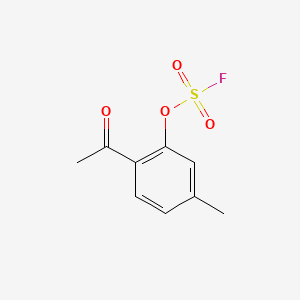

![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)

